1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
Description
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Properties
CAS No. |
914384-06-8 |
|---|---|
Molecular Formula |
C19H14FNO2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14FNO2/c1-23-15-7-8-16(17(20)11-15)19(22)9-6-13-10-14-4-2-3-5-18(14)21-12-13/h2-12H,1H3 |
InChI Key |
WAPYYCSKOLTXDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)F |
Origin of Product |
United States |
Biological Activity
1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and studies.
Chemical Structure and Properties
The compound is a derivative of chalcone, which is known for its diverse biological activities. Its structure can be represented as follows:
This compound features a fluorinated aromatic ring and a quinoline moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating enhanced potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
This data suggests that the compound may act through mechanisms similar to those of colchicine by targeting tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits neutrophil-mediated inflammation, making it a potential candidate for treating inflammatory diseases . The mechanism appears to involve the modulation of pro-inflammatory cytokines and chemokines.
Mechanistic Insights
The mechanism of action for 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one involves:
- Tubulin Binding : Similar to other chalcone derivatives, it is hypothesized that this compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : The disruption in microtubule formation triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases in treated cells .
Case Studies
A case study involving the administration of this compound in animal models demonstrated significant tumor regression in xenograft models of breast cancer. The treatment resulted in a reduction in tumor volume by approximately 60% compared to control groups receiving no treatment .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is , with a molecular weight of approximately 307.3 g/mol. The compound features a chalcone structure, characterized by the presence of a conjugated enone system that is crucial for its biological activity.
Anticancer Activity
Research indicates that chalcones, including derivatives like 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest:
- Mechanism of Action : Studies suggest that these compounds can induce G2/M phase arrest in cancer cells, leading to the activation of caspases involved in the apoptotic pathway. For instance, a related quinoline chalcone derivative demonstrated strong antiproliferative effects against gastric cancer cell lines by activating caspases and down-regulating survivin .
- Case Studies : In vitro studies have documented the effectiveness of similar chalcone derivatives against different cancer types, including colon and breast cancers. For example, quinoline chalcones have been evaluated for their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, showing promising results with IC50 values indicating potent activity .
Antiparasitic Properties
Chalcones are also recognized for their antiparasitic activities. The structural characteristics of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one make it a candidate for studies aimed at evaluating its efficacy against parasitic infections such as leishmaniasis. Preliminary studies on halogenated chalcones suggest they may possess antileishmanial properties, warranting further investigation into this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
